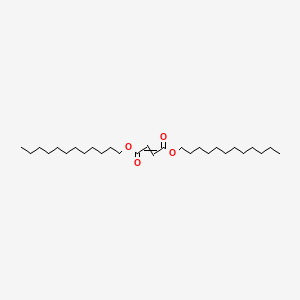
Didodecyl but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl but-2-enedioate, also known as didodecyl fumarate, is an organic compound with the molecular formula C28H52O4. It is a diester derived from fumaric acid and dodecyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecyl but-2-enedioate can be synthesized through the esterification of fumaric acid with dodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: Didodecyl but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of dodecanoic acid and fumaric acid.
Reduction: Formation of dodecanol and but-2-enedioic acid.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Didodecyl but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of didodecyl but-2-enedioate involves its interaction with molecular targets through ester linkages. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. In drug delivery applications, it can encapsulate drugs and release them in a controlled manner, enhancing their bioavailability and therapeutic efficacy .
Comparison with Similar Compounds
Diundecyl but-2-enedioate: Similar in structure but with undecyl groups instead of dodecyl groups.
Disodium but-2-enedioate: A salt form with different solubility and reactivity properties.
Dimethyl but-2-enedioate: A smaller ester with different physical and chemical properties .
Uniqueness: Didodecyl but-2-enedioate is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its solubility in non-polar solvents. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of lubricants and plasticizers .
Properties
Molecular Formula |
C28H52O4 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
didodecyl but-2-enedioate |
InChI |
InChI=1S/C28H52O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3 |
InChI Key |
HEJZJSIRBLOWPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















